CH5183284/Debio 1347 is a novel, orally available, and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] It was discovered by Chugai Pharmaceutical Co., Ltd. and is being developed by Debiopharm International S.A. under an exclusive worldwide license. [] FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, apoptosis, and differentiation. [, ] Dysregulation of FGFR signaling pathways, often caused by genetic alterations like gene amplification, point mutations, and chromosomal translocations, is implicated in the development and progression of various cancers. [, , , , , ] CH5183284/Debio 1347 demonstrates preferential antitumor activity against cancer cells harboring these FGFR genetic alterations. [, , ]
While a comprehensive molecular structure analysis is not provided in the abstracts, one study mentions that CH5183284/Debio 1347 possesses a unique chemical scaffold compared to other FGFR inhibitors. [] This unique structure allows it to interact with specific residues in the ATP binding site of FGFR1, FGFR2, and FGFR3, contributing to its selectivity. [, ] Molecular docking studies comparing CH5183284/Debio 1347 with similar compounds and FGFR1 demonstrated comparable binding interactions. []
CH5183284/Debio 1347 functions as a selective, ATP-competitive inhibitor of FGFRs 1, 2, and 3. [, , , ] It binds to the ATP-binding site of these receptors, preventing ATP from binding and thereby inhibiting FGFR kinase activity. [] This inhibition disrupts downstream signaling pathways essential for cancer cell proliferation, survival, and other cellular processes. [, , , ] Notably, CH5183284/Debio 1347 demonstrates a unique ability to inhibit a relevant FGFR2 gatekeeper mutant (V564F) that confers resistance to other FGFR inhibitors. [, ] This suggests a distinct binding mode compared to other inhibitors and highlights its potential therapeutic advantage in cancers harboring this specific mutation. [, ] Furthermore, CH5183284/Debio 1347 effectively inhibits the oncogenic activity of FGFR3-BAIAP2L1 fusion protein by blocking the constitutive activation of FGFR3 kinase, which is driven by the dimerization of the BAIAP2L1 BAR domain. [, ]
CH5183284/Debio 1347 has shown promise in preclinical and early clinical studies as a potential therapeutic agent for various cancers harboring FGFR genetic alterations. [, , , , , ] Its applications include:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7